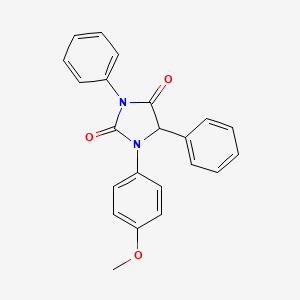![molecular formula C9H7N3O3 B14409838 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate CAS No. 87052-78-6](/img/structure/B14409838.png)
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity It features a diazonium group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Starting Material: The synthesis begins with 3-(methoxycarbonyl)pyridine.
Diazotization: The amine group on the pyridine ring is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Formation of Ethen-1-olate: The diazonium salt is then reacted with an appropriate nucleophile to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle diazonium compounds, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated pyridine derivatives.
Coupling Reactions: Azo compounds with extended conjugation.
Reduction Reactions: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate primarily involves its diazonium group. The diazonium group is highly reactive and can undergo various transformations:
Electrophilic Substitution: The diazonium group can act as an electrophile, reacting with nucleophiles to form substituted products.
Azo Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo bonds, extending conjugation and altering electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate: Similar structure but lacks the methoxycarbonyl group.
2-Diazonio-1-methoxy-2-[2-(methoxycarbonyl)-1-benzofuran-3-yl]ethenolate: Contains a benzofuran ring instead of a pyridine ring.
Uniqueness
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and potential applications. This functional group can participate in additional reactions, such as esterification or hydrolysis, providing further versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
87052-78-6 |
|---|---|
Molekularformel |
C9H7N3O3 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
methyl 4-(2-diazoacetyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)7-4-11-3-2-6(7)8(13)5-12-10/h2-5H,1H3 |
InChI-Schlüssel |
GHBFRTYSGZOZCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CN=C1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


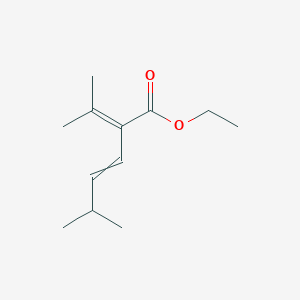
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)


![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
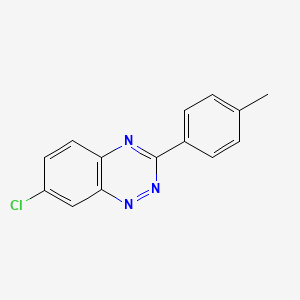
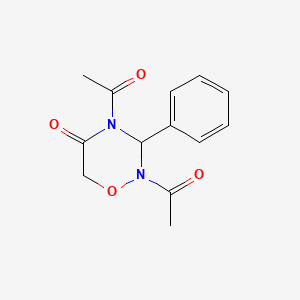
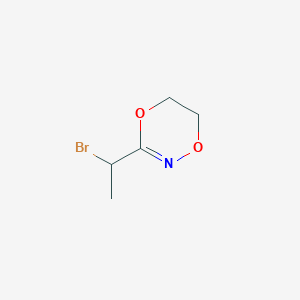
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
